methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate
Description
Methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a fused thiadiazolo-triazin core linked via a sulfanyl methyl (-SCH2-) bridge to a furan-2-carboxylate ester. Key structural elements include:
- Thiadiazolo-triazin moiety: A bicyclic system with sulfur and nitrogen atoms, likely contributing to electron-deficient properties and bioactivity.
- Furan carboxylate ester: A substituted furan ring with a methyl ester group, which may enhance lipophilicity and bioavailability.
While direct pharmacological or agrochemical data for this compound are absent in the provided evidence, its structural motifs align with compounds studied for pesticidal, herbicidal, or antimicrobial applications .
Properties
IUPAC Name |
methyl 5-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S2/c1-6-9(17)16-11(14-13-6)22-12(15-16)21-5-7-3-4-8(20-7)10(18)19-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHWDXVFJZHLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiadiazole core, which is achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting intermediate is then further reacted with various reagents to introduce the furan and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various thiadiazole derivatives with different functional groups .
Scientific Research Applications
Methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Agriculture: It can be used as a pesticide or fungicide due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential cellular processes. The exact molecular pathways and targets can vary depending on the specific application and organism .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s core structure shares similarities with several classes of bioactive molecules:
Table 1: Structural Comparison with Analogues
Key Observations:
- Thiadiazole/Triazine Hybrids : The target compound’s thiadiazolo-triazin core resembles cephalosporin derivatives (e.g., ), where thiadiazole-thioether groups enhance stability and target binding .
- Furan Linkages : The sulfanyl methyl bridge to furan is structurally analogous to furilazole (), which modulates herbicide metabolism in plants .
- Ester Functionalization : The methyl ester in the target compound mirrors sulfonylurea herbicides (), where ester groups improve systemic transport .
Bioactivity and Mechanism Hypotheses
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogues:
- Herbicidal Potential: Sulfonylurea herbicides () inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis. The triazin core in the target compound may similarly disrupt plant metabolism .
- Antimicrobial Activity : Thiadiazole-containing cephalosporins () target bacterial cell wall synthesis. The thiadiazolo-triazin moiety in the target compound could act via analogous pathways .
- Synergistic Effects : The sulfanyl methyl bridge may enhance solubility or facilitate transport across insect cuticles, as seen in plant-derived bioactive compounds () .
Stability and Reactivity Considerations
- Electron-Deficient Cores : The thiadiazolo-triazin system likely exhibits electrophilic reactivity, similar to triazine-based herbicides (), enabling covalent interactions with biological targets .
- Ester Hydrolysis: The methyl ester may hydrolyze in vivo to a carboxylic acid, altering bioavailability—a phenomenon observed in sulfonylurea proherbicides .
Biological Activity
Methyl 5-[({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)methyl]furan-2-carboxylate (referred to as G856-3807) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, chemical properties, and biological activities of G856-3807 based on various studies and findings.
The molecular formula of G856-3807 is CHNOS, with a molecular weight of 338.36 g/mol. The compound features a complex structure that includes thiadiazole and furan moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 338.36 g/mol |
| LogP | 2.6297 |
| Polar Surface Area | 76.704 Ų |
| InChI Key | YAHWDXVFJZHLLX-UHFFFAOYSA-N |
Biological Activity Overview
G856-3807 is part of a broader class of compounds known for their anticancer properties. The following sections summarize key findings regarding its biological activity.
Anticancer Activity
- Mechanism of Action : Compounds containing thiadiazole rings have demonstrated significant anticancer activity by interacting with cellular targets such as tubulin and various kinases. For instance, studies have shown that derivatives with thiadiazole can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
-
In Vitro Studies :
- A review highlighted that various thiadiazole derivatives exhibited cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and others .
- Specific compounds within this class have shown IC values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
-
Case Studies :
- In one study, a related compound demonstrated significant antiproliferative activity against T47D (breast carcinoma) and HT-29 (colon carcinoma) cell lines with IC values in the nanomolar range .
- Another study reported that modifications to the thiadiazole structure could enhance the anticancer efficacy through increased interaction with target proteins involved in cell growth regulation .
Summary of Research Findings
The biological activity of this compound is supported by a growing body of research indicating its potential as an anticancer agent. The following table summarizes some relevant studies:
Q & A
Q. Advanced Bioactivity Profiling
- In Vitro Assays : Screen against fungal pathogens (e.g., Candida albicans) using broth microdilution (MIC values). Compare with reference drugs like fluconazole .
- Mechanistic Studies : Measure inhibition of target enzymes (e.g., via UV-Vis spectroscopy for heme disruption in cytochrome P450 enzymes) .
- Toxicity Profiling : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays .
What synthetic modifications could enhance the compound's bioavailability?
Q. Advanced Derivative Design
- Prodrug Strategies : Introduce ester or amide prodrug moieties (e.g., (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl groups) to improve solubility .
- Lipophilicity Optimization : Replace methyl groups with trifluoromethyl or methoxy substituents to modulate logP values .
- Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
How should researchers address discrepancies in melting point data across studies?
Basic Physical Property Analysis
Melting point variations (e.g., ±2°C) may arise from polymorphic forms or impurities. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
